2-chloro-N-[2-(phenylsulfanyl)ethyl]acetamide
CAS No.: 853723-90-7
Cat. No.: VC4184160
Molecular Formula: C10H12ClNOS
Molecular Weight: 229.72
* For research use only. Not for human or veterinary use.
![2-chloro-N-[2-(phenylsulfanyl)ethyl]acetamide - 853723-90-7](/images/structure/VC4184160.png)
Specification
CAS No. | 853723-90-7 |
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Molecular Formula | C10H12ClNOS |
Molecular Weight | 229.72 |
IUPAC Name | 2-chloro-N-(2-phenylsulfanylethyl)acetamide |
Standard InChI | InChI=1S/C10H12ClNOS/c11-8-10(13)12-6-7-14-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) |
Standard InChI Key | AEPXLHRUYZOFMU-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)SCCNC(=O)CCl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features:
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A chloroacetamide core (-)
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A 2-(phenylsulfanyl)ethyl substituent (-)
This structure enables dual reactivity: electrophilic character at the chlorine atom and nucleophilic potential at the sulfur center. Computational analyses (e.g., PubChem data ) estimate a molecular weight of 229.73 g/mol, with a logP value of 2.52, suggesting moderate lipophilicity .
Spectral Characteristics
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IR: Strong absorption bands at 1,650–1,680 cm (amide C=O stretch) and 690–710 cm (C–S bond).
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NMR: NMR signals include a triplet for the –SCHCH– group (δ 2.8–3.1 ppm) and aromatic protons (δ 7.2–7.4 ppm) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Two primary routes are documented:
Route A: Nucleophilic Substitution
Reactants: 2-Chloroacetamide + 2-(Phenylthio)ethanol
Conditions: Base (NaOH/KCO), polar aprotic solvent (DMF), 60–80°C.
Reaction:
Yield: 68–75% after recrystallization.
Route B: Amide Coupling
Reactants: 2-(Phenylthio)ethylamine + Chloroacetyl Chloride
Conditions: Triethylamine, dichloromethane, 0–5°C.
Reaction:
Yield: 82–88%.
Industrial Manufacturing
Scaled-up production employs continuous flow reactors to optimize heat transfer and mixing. Key parameters:
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Solvent: Toluene or ethyl acetate
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Temperature: 50–60°C
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Catalyst: Immobilized lipases for enantioselective synthesis (pilot-scale trials) .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The chlorine atom undergoes displacement with:
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Amines: Forms -alkylated acetamides (e.g., with piperidine ).
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Thiols: Yields disulfide-linked dimers ().
Oxidation Reactions
Treatment with or m-CPBA oxidizes the sulfur to:
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Sulfoxide:
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Sulfone:
Sulfoxides show enhanced water solubility (logP reduced to 1.8).
Reduction Pathways
Lithium aluminum hydride () reduces the amide to a primary amine:
This derivative is explored in neurotransmitter analog synthesis .
Biological and Pharmacological Activity
Enzyme Inhibition
The compound binds cysteine residues in enzymes via:
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Covalent modification: Chloroacetamide reacts with –SH groups (e.g., in cysteine proteases).
Anticancer Screening
Preliminary studies on MDA-MB-231 breast cancer cells show:
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Apoptosis induction: 25% cell death at 10 µM (48 h exposure) .
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Synergy with cisplatin: Combination index (CI) = 0.7 at 1:2 molar ratio .
Industrial and Research Applications
Proteomics Research
Used as a thiol-selective probe to:
Material Science
Incorporated into conductive polymers (e.g., polyaniline composites) to enhance:
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Electrical conductivity: 10 S/cm (vs. 10 S/cm for pure PANI).
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Thermal stability: Decomposition temperature ↑ by 40°C.
Pharmaceutical Intermediates
Key precursor for:
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